molecular formula C18H16FNO3 B3832207 2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione

2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B3832207
M. Wt: 313.3 g/mol
InChI Key: ADGPGIKJMVHABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione, also known as BFID, is a synthetic compound that has been of interest in the field of medicinal chemistry due to its potential therapeutic applications. BFID belongs to the class of isoindole derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound exhibits its pharmacological activities by interacting with specific molecular targets in the body. For example, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in the body, and modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound also exhibits a range of pharmacological activities, making it a useful tool for investigating the molecular mechanisms underlying various diseases. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research on 2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to explore its potential as a novel anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

2-(4-butoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. This compound has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(4-butoxyphenyl)-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-2-3-10-23-14-7-5-13(6-8-14)20-17(21)15-9-4-12(19)11-16(15)18(20)22/h4-9,11H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGPGIKJMVHABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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